molecular formula C19H22N2O3S B12179133 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12179133
M. Wt: 358.5 g/mol
InChI Key: CMQMHICURGBOGE-UHFFFAOYSA-N
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Description

This compound features a 5,6-dihydro-1,4-oxathiine ring, a bicyclic structure containing sulfur and oxygen, substituted at position 3 with a phenyl group and at position 2 with a carboxamide-linked ethyl chain bearing dimethylamino and furan-2-yl moieties. The oxathiine scaffold is structurally distinct from common heterocycles like quinoline or morpholine, offering unique electronic and steric properties .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-21(2)15(16-9-6-10-23-16)13-20-19(22)17-18(25-12-11-24-17)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22)

InChI Key

CMQMHICURGBOGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(SCCO1)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide.

    Construction of the oxathiine ring: This can be done through a cyclization reaction involving a thiol and an epoxide or halohydrin.

    Coupling of the furan and oxathiine rings: This step may involve a condensation reaction between the two ring systems, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxathiine ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxathiine ring may yield dihydro or tetrahydro derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 5,6-Dihydro-1,4-oxathiine 3-Phenyl; 2-carboxamide with 2-(dimethylamino)-2-(furan-2-yl)ethyl Not explicitly provided Combines lipophilic furan, polar dimethylamino, and sulfur-containing ring
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () Quinoline 4-Hydroxy; 2-carboxamide with 3-(dimethylamino)propyl 309.79 Hydroxyquinoline core; increased polarity due to hydroxyl group
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () Quinoline 4-Hydroxy; 2-carboxamide with pyrrolidinyl ethyl 321.80 Pyrrolidine enhances rigidity and hydrogen-bonding potential
Ranitidine-related compounds (e.g., nitroacetamide, ) Furan-methylthioethyl Dimethylamino-methyl-furan; nitro or sulphanyl groups ~300–350 (estimated) Anti-ulcer activity; nitro group may pose toxicity concerns
5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide () 5,6-Dihydro-1,4-oxathiine 2-Methyl; 3-carboxamide with phenyl C12H13NO2S (MW 241.3) Simpler oxathiine derivative; classified under toxicity code C:0540
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide () 5,6-Dihydro-1,4-oxathiine 3-Phenyl; 2-carboxamide with 2-(3,4-dimethoxyphenyl)ethyl Not explicitly provided Methoxy groups enhance solubility but reduce lipophilicity

Functional Group Impact on Bioactivity

  • Furan vs. Quinoline: The target’s furan substituent may favor interactions with aromatic residues in enzymes or receptors, whereas quinoline-based analogs () could intercalate into DNA or inhibit topoisomerases .
  • Dimethylamino vs.
  • Oxathiine vs. Morpholine : The sulfur atom in the oxathiine ring may confer metabolic stability compared to morpholine-containing analogs, which are prone to oxidation .

Pharmacological Potential

  • The target compound’s hybrid structure combines features of anti-infective oxathiines () and neuroactive dimethylaminoethyl moieties ().
  • Compared to ranitidine analogs (), the absence of a sulphanyl group may reduce gastrointestinal targeting but improve systemic availability.

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDescription
Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI Key CMQMHICURGBOGE-UHFFFAOYSA-N

This compound features a furan ring, a dimethylamino group, and an oxathiine ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group enhances its lipophilicity, potentially improving cell membrane permeability and facilitating interaction with biological targets.

The exact mechanism of action remains to be fully elucidated but may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors or other signaling pathways.
  • Nucleic Acid Binding : Potentially influencing gene expression through interaction with DNA or RNA.

Biological Assays and Findings

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Anti-Cancer Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
    • A study reported a dose-dependent reduction in cell viability in breast cancer cells (MCF-7) after treatment with the compound.
  • Anti-inflammatory Effects :
    • The compound demonstrated the ability to reduce pro-inflammatory cytokines in macrophage cultures, suggesting potential use in inflammatory diseases.
  • Neuroprotective Properties :
    • Research indicates potential neuroprotective effects against oxidative stress in neuronal cell lines, which may be beneficial for neurodegenerative conditions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Model :
    • In a study involving MCF-7 cells treated with varying concentrations of the compound, researchers observed significant apoptosis and cell cycle arrest at G0/G1 phase, indicating its potential as an anti-cancer agent.
  • Inflammatory Disease Model :
    • In animal models of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups.

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